Cas no 1261569-08-7 (2-Chloro-3'-hydroxy-5'-(trifluoromethoxy)propiophenone)

2-Chloro-3'-hydroxy-5'-(trifluoromethoxy)propiophenone Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3'-hydroxy-5'-(trifluoromethoxy)propiophenone
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- Inchi: 1S/C10H8ClF3O3/c1-5(11)9(16)6-2-7(15)4-8(3-6)17-10(12,13)14/h2-5,15H,1H3
- InChI Key: KVDONBDVAOBIPA-UHFFFAOYSA-N
- SMILES: ClC(C)C(C1C=C(C=C(C=1)OC(F)(F)F)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 283
- XLogP3: 3.5
- Topological Polar Surface Area: 46.5
2-Chloro-3'-hydroxy-5'-(trifluoromethoxy)propiophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013002004-1g |
2-Chloro-3'-hydroxy-5'-(trifluoromethoxy)propiophenone |
1261569-08-7 | 97% | 1g |
$1445.30 | 2023-09-03 |
2-Chloro-3'-hydroxy-5'-(trifluoromethoxy)propiophenone Related Literature
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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2. Book reviews
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
Additional information on 2-Chloro-3'-hydroxy-5'-(trifluoromethoxy)propiophenone
Introduction to 2-Chloro-3'-hydroxy-5'-(trifluoromethoxy)propiophenone (CAS No. 1261569-08-7) in Modern Chemical and Pharmaceutical Research
2-Chloro-3'-hydroxy-5'-(trifluoromethoxy)propiophenone, identified by its Chemical Abstracts Service (CAS) number 1261569-08-7, is a specialized organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical development. This compound, characterized by its chloro, hydroxy, and trifluoromethoxy substituents on a propiophenone backbone, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The structural motif of 2-Chloro-3'-hydroxy-5'-(trifluoromethoxy)propiophenone positions it as a versatile building block for the construction of more complex pharmacophores. The presence of a chloro group at the 2-position enhances its reactivity in nucleophilic substitution reactions, while the hydroxy and trifluoromethoxy groups introduce both hydrogen bonding capabilities and electronic effects that can modulate the biological activity of derived compounds. Such features are particularly relevant in the design of novel therapeutic agents targeting a wide range of diseases.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethoxy group in 2-Chloro-3'-hydroxy-5'-(trifluoromethoxy)propiophenone is a prime example of such a fluorinated moiety, which has been extensively studied for its potential to improve drug-like properties. This compound serves as a critical precursor in the synthesis of fluorinated analogs that exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
One of the most compelling applications of 2-Chloro-3'-hydroxy-5'-(trifluoromethoxy)propiophenone is in the field of medicinal chemistry, where it has been utilized to develop novel inhibitors and modulators of enzyme systems involved in critical biological pathways. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The ability to fine-tune the electronic and steric properties of these derivatives through strategic modifications allows for the optimization of potency and selectivity.
The synthetic utility of 2-Chloro-3'-hydroxy-5'-(trifluoromethoxy)propiophenone extends beyond pharmaceutical applications. It has also been employed in materials science, particularly in the synthesis of advanced polymers and liquid crystals where fluorinated aromatic units contribute to unique material properties such as thermal stability and optical activity. The versatility of this compound underscores its importance as a chemical intermediate with broad industrial relevance.
Recent advancements in synthetic methodologies have further enhanced the accessibility and scalability of producing 2-Chloro-3'-hydroxy-5'-(trifluoromethoxy)propiophenone. Modern catalytic approaches, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have enabled more efficient and sustainable routes to this intermediate. These innovations not only improve yield but also reduce waste, aligning with the growing emphasis on green chemistry principles in industrial processes.
The biological activity of compounds derived from 2-Chloro-3'-hydroxy-5'-(trifluoromethoxy)propiophenone has been extensively explored in preclinical studies. Researchers have identified several derivatives that exhibit significant therapeutic potential, including anti-inflammatory, antiviral, and anticancer effects. The structural diversity achievable through modifications of this scaffold allows for the exploration of multiple pharmacological targets simultaneously, facilitating rapid discovery pipelines for new drug candidates.
The role of computational chemistry in optimizing derivatives of 2-Chloro-3'-hydroxy-5'-(trifluoromethoxy)propiophenone cannot be overstated. Molecular modeling techniques have enabled researchers to predict the binding modes and interactions between these compounds and their biological targets with high accuracy. This computational guidance accelerates experimental validation and helps prioritize promising candidates for further development.
In conclusion, 2-Chloro-3'-hydroxy-5'-(trifluoromethoxy)propiophenone (CAS No. 1261569-08-7) represents a cornerstone compound in modern chemical synthesis and pharmaceutical research. Its unique structural features make it an indispensable tool for developing novel therapeutics with improved pharmacokinetic properties. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to grow even further, driving innovation across multiple scientific disciplines.
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